Aldehyde reactive probe TFA

Beschreibung

Eigenschaften

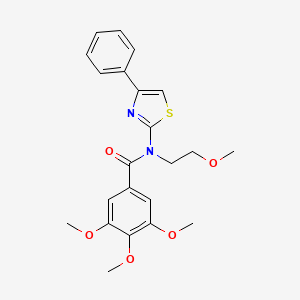

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNHFFVQWADJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346745 |

Source

|

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461000-66-8 |

Source

|

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461000-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of aldehyde reactive probe TFA

A Technical Guide to the Aldehyde Reactive Probe (Trifluoroacetate Salt) for the Detection of Abasic Sites in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldehyde Reactive Probe (ARP), supplied as a trifluoroacetate (TFA) salt, is a highly specific and sensitive biotinylated reagent designed for the detection and quantification of aldehyde groups in biological macromolecules. Its primary application is in the study of DNA and RNA damage, specifically for identifying apurinic/apyrimidinic (AP) sites. These sites, also known as abasic sites, are common forms of nucleic acid damage where a base is lost, leaving an aldehyde group on the sugar backbone. Unrepaired AP sites can halt transcription and replication, leading to mutations or cell death. ARP provides a robust method for tagging these lesions, enabling their quantification and the study of DNA repair mechanisms like Base Excision Repair (BER).

Core Mechanism of Action

The Aldehyde Reactive Probe is chemically known as O-(Biotinylcarbazoylmethyl) Hydroxylamine or N'-(Aminooxymethylcarbonylhydrazino)-D-biotin. Its reactivity stems from the presence of an alkoxyamine (-O-NH2) functional group. This group exhibits high chemoselectivity for aldehydes.

The detection mechanism involves a two-step process:

-

Recognition of the Abasic Site: In an aqueous environment, the deoxyribose sugar at an AP site exists in equilibrium between a cyclic hemiacetal form and an open-ring form which displays a reactive aldehyde group.[1]

-

Covalent Bond Formation: The nucleophilic nitrogen of the ARP's alkoxyamine group attacks the electrophilic carbon of the aldehyde. This is followed by dehydration to form a stable oxime linkage. This reaction covalently attaches the biotin moiety of the ARP to the AP site.

Once the AP site is tagged with biotin, it can be detected and quantified using various avidin or streptavidin-based secondary detection systems, such as those conjugated to horseradish peroxidase (HRP) or fluorescent dyes.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of the Aldehyde Reactive Probe based on data from technical datasheets and research articles.

| Parameter | Value | Source(s) |

| CAS Number | 627090-10-2 (trifluoroacetate salt) | --INVALID-LINK-- |

| Molecular Formula | C12H21N5O4S . CF3COOH | --INVALID-LINK-- |

| Formula Weight | 445.4 g/mol | --INVALID-LINK-- |

| Purity | >95% | --INVALID-LINK-- |

| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 3 mg/ml | --INVALID-LINK-- |

| Performance Metric | Value | Source(s) |

| Detection Sensitivity (DNA) | 4-40 AP sites per 1 x 10^5 base pairs | [4][5] |

| Detection Sensitivity (RNA) | As low as 10 fmoles of abasic sites | [6][7] |

| Detection Limit | Less than 1 AP site per 1 x 10^4 nucleotides | [8] |

| Specificity | Highly specific for aldehyde groups at AP sites | [3] |

Experimental Protocols

Protocol 1: Quantification of AP Sites in Purified Genomic DNA

This protocol is adapted from commercially available kits and is suitable for quantifying AP sites in isolated DNA samples.[1][5][9]

1. DNA Preparation:

- Isolate genomic DNA using a method of choice, avoiding high temperatures which can artificially generate AP sites.

- Determine the concentration and purity of the DNA using spectrophotometry (OD260/280 ratio should be ≥ 1.7).

- Dilute the purified genomic DNA to a final concentration of 100 µg/mL in TE buffer (pH 7.4).

2. ARP Reaction:

- Prepare a 10 mM ARP solution in water.[10]

- In a microcentrifuge tube, mix equal volumes of the DNA solution (100 µg/mL) and the 10 mM ARP solution. For example, 5 µL of DNA and 5 µL of ARP solution.

- Incubate the reaction mixture at 37°C for 1 hour.

3. Purification of ARP-labeled DNA:

- Purify the ARP-labeled DNA to remove unreacted ARP. This can be achieved through ethanol precipitation or by using a membrane filtration tube.

- Ethanol Precipitation:

- Add 90 µL of TE buffer and 1 µL of glycogen solution to the 10 µL reaction mixture.

- Add 10 µL of 3 M Sodium Acetate (pH 5.2).

- Add 300 µL of absolute ethanol and mix.

- Incubate at -20°C for at least 30 minutes.

- Centrifuge at high speed to pellet the DNA.

- Wash the pellet with 70% ethanol.

- Air dry the pellet and resuspend in TE buffer.

- Membrane Filtration:

- Follow the manufacturer's instructions for the specific filtration device.

4. Detection (ELISA-like Assay):

- Dilute the purified ARP-derived DNA to 1 µg/mL in TE buffer.

- Immobilize 50 µL of the ARP-labeled DNA and standards onto a high-binding 96-well plate by adding 50 µL of a DNA binding solution and incubating overnight at room temperature.

- Wash the plate multiple times with a washing buffer (e.g., PBS with 0.05% Tween-20).

- Add HRP-conjugated streptavidin diluted in a blocking buffer and incubate at 37°C for 1 hour.

- Wash the plate again to remove unbound streptavidin-HRP.

- Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

- Stop the reaction with a stop solution (e.g., 2 M H2SO4).

- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

- Quantify the number of AP sites in the sample by comparing the absorbance to a standard curve generated with DNA standards containing a known number of AP sites.

Visualizations

Mechanism of ARP Reaction with an Abasic Site

Caption: Reaction of ARP with the aldehyde form of an abasic site.

Experimental Workflow for AP Site Quantification

Caption: Step-by-step workflow for quantifying AP sites with ARP.

Role of AP Sites in Base Excision Repair (BER) Pathway

Caption: The Base Excision Repair pathway showing AP site formation.

References

- 1. interchim.fr [interchim.fr]

- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AP Sites Quantitation Kit [cellbiolabs.com]

- 5. DNA Damage Assay Kit (AP sites, Colorimetric) (ab211154) | Abcam [abcam.com]

- 6. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dojindo.com [dojindo.com]

- 10. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

An In-depth Technical Guide to the Principles of Fluorescent Probes for Aldehyde Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and applications of fluorescent probes for the detection of aldehydes. Aldehydes are a class of reactive carbonyl species (RCS) that are both vital cellular metabolites and potent toxins at elevated concentrations.[1][2] Their roles in physiological processes and pathologies such as cancer, neurodegenerative diseases, and diabetes necessitate precise and sensitive detection methods.[1][2][3] This document details the primary reaction-based sensing strategies, presents key performance data for representative probes, and offers generalized experimental protocols for their application.

Core Principles of Fluorescent Probe Design

The majority of modern fluorescent probes for aldehyde detection operate on a "turn-on" mechanism.[4][5] This design strategy involves a fluorophore core that is initially in a non-fluorescent or "quenched" state. The probe is engineered with a specific reactive site that selectively interacts with an aldehyde.[5][6] This chemical reaction triggers a change in the probe's electronic structure, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity.[4][7]

The primary quenching mechanisms employed include:

-

Photoinduced Electron Transfer (PeT): An electron-rich recognition moiety can transfer an electron to the excited fluorophore, quenching its fluorescence. Reaction with an aldehyde converts this moiety into an electron-poor group, inhibiting PeT and restoring fluorescence.[7][8][9]

-

Intramolecular Charge Transfer (ICT): In some probes, an ICT state leads to non-radiative decay. The aldehyde-triggered reaction can alter the electronic properties of the molecule, shifting it to a highly emissive state.[10]

-

Spirocyclization: The probe exists in a non-fluorescent, spirocyclic form. Reaction with an aldehyde induces a rearrangement that opens the ring, creating a planar, conjugated, and highly fluorescent structure.[3][11]

The key advantages of these reaction-based probes are high sensitivity, high selectivity, and the ability to provide real-time spatial and temporal information about aldehyde concentrations in living cells and tissues.[1][6]

Key Signaling Pathways and Reaction Mechanisms

Several chemical reactions have been successfully exploited to create highly selective fluorescent probes for aldehydes. The following sections detail the most prominent mechanisms.

Aza-Cope Rearrangement

The 2-aza-Cope rearrangement is a powerful and highly specific reaction for the detection of formaldehyde (FA).[11] Probes based on this mechanism typically contain a homoallylamine moiety. The reaction cascade involves the initial condensation of the amine with formaldehyde to form an iminium ion, followed by a[2][2]-sigmatropic rearrangement and subsequent hydrolysis.[11][12] This process transforms the initial amine into a carbonyl group, which alters the electronic properties of the fluorophore and "turns on" the fluorescence.[3][11] This reaction is exceptionally selective for formaldehyde over other aldehydes and reactive carbonyl species.[11]

References

- 1. An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]

- 6. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Trifluoroacetic Acid (TFA) in the Synthesis of Aldehyde-Reactive Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of aldehydes in biological systems are of paramount importance due to their roles in both physiological and pathological processes. Aldehydes are involved in a myriad of cellular functions, but their overaccumulation can lead to cellular damage and has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of sensitive and selective probes for aldehyde detection is a burgeoning area of research. Trifluoroacetic acid (TFA), a strong organic acid, plays a pivotal, multifaceted role in the synthesis of these crucial research tools. This technical guide provides an in-depth exploration of the functions of TFA in the synthesis of aldehyde-reactive probes, focusing on its application in deprotection and as a catalyst in key cyclization reactions. This document will detail experimental protocols, present quantitative data, and illustrate relevant chemical pathways to provide a comprehensive resource for researchers in the field.

Core Functions of TFA in Aldehyde Probe Synthesis

Trifluoroacetic acid is primarily utilized in two critical steps during the synthesis of aldehyde-reactive probes:

-

Boc Deprotection: TFA is the reagent of choice for the removal of the tert-butoxycarbonyl (Boc) protecting group from amine functionalities. This step is often crucial for unmasking a reactive amine group on the probe's core structure, which is then able to react with aldehydes, typically through Schiff base formation.

-

Acid Catalysis in Cyclization Reactions: TFA serves as a potent acid catalyst for various intramolecular cyclization reactions that form the heterocyclic core of many fluorescent probes. A prominent example is the Pictet-Spengler reaction, which is instrumental in constructing tetrahydro-β-carboline and related scaffolds that often exhibit desirable photophysical properties for sensing applications.

I. TFA in Boc Deprotection for Probe Synthesis

The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. TFA is highly effective for this purpose, offering clean and often quantitative deprotection.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage of the tert-butyl carbamate. The mechanism involves the following steps:

-

Protonation of the carbamate carbonyl oxygen by TFA.

-

Cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

-

The carbamic acid is unstable and readily decarboxylates to yield the free amine.

-

The liberated amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.

Experimental Protocols for Boc Deprotection

The optimal conditions for Boc deprotection can vary depending on the substrate. However, a general set of protocols is widely applicable.

General Protocol 1: Standard Boc Deprotection

This protocol is suitable for most Boc-protected amines that are not sensitive to strong acid.

-

Reagents:

-

Boc-protected amine precursor

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 50% (v/v) in DCM.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting trifluoroacetate salt can often be used in the next step without further purification. If the free amine is required, a basic workup (e.g., with saturated aqueous NaHCO₃) is necessary.

-

General Protocol 2: Boc Deprotection of Peptides

In the context of peptide-based probes, the following protocol is often employed.

-

Reagents:

-

Boc-protected peptide

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the Boc-protected peptide in DCM (or a 9:1 mixture of DCM:CH₃OH for improved solubility) and cool to 0 °C.[1]

-

Add an equal volume of TFA to the solution.[1]

-

Allow the solution to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

-

Concentrate the solution in vacuo.[1]

-

To obtain the amine trifluoroacetate salt, co-evaporate the residue with DCM multiple times to remove excess TFA. The product is often obtained in quantitative yield.[1]

-

For the free amine, perform an extractive workup with water and a saturated aqueous solution of NaHCO₃.[1]

-

Quantitative Data for Boc Deprotection

The yield for Boc deprotection is typically high, often quantitative. The following table summarizes representative data from the literature.

| Starting Material | TFA Conditions | Reaction Time | Yield | Reference |

| Boc-L-Glu(Z)-Me | 20% TFA in DCM | Not specified | Quantitative | [1] |

| G2-all-L-Glu(Z)-Me | 33% TFA in DCM | Not specified | Quantitative | [1] |

| General Peptide | 50% TFA in DCM | Until completion | Quantitative | [1] |

| N-Boc protected amine | 25% TFA in DCM | 2 hours | Not specified (volatiles removed) | [2] |

| N-Boc protected amine | 1:1 TFA:DCM | 2 hours | Not specified (used crude) | [2] |

II. TFA as a Catalyst in Cyclization Reactions

TFA is a highly effective catalyst for intramolecular cyclization reactions, particularly the Pictet-Spengler reaction, which is a powerful tool for the synthesis of nitrogen-containing heterocyclic systems that often form the core of fluorescent probes.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution.

Experimental Protocol for TFA-Catalyzed Pictet-Spengler Reaction

The following protocol provides a detailed method for a TFA-catalyzed Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline derivative, a common scaffold for fluorescent probes.

-

Reagents:

-

N-protected tryptamine

-

Methyl propiolate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

To a solution of the N-protected tryptamine and methyl propiolate in DCM, add a catalytic amount of TFA (e.g., 5% v/v).

-

Stir the reaction mixture at room temperature for 17 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for TFA-Catalyzed Pictet-Spengler Reaction

The yields of TFA-catalyzed Pictet-Spengler reactions are generally good to excellent.

| Amine Component | Carbonyl Component | TFA Conditions | Reaction Time | Yield | Reference |

| N-protected tryptamine | Methyl propiolate | 5% TFA in DCM | 17 hours | 94% |

III. Signaling Mechanisms and Workflows

The aldehyde-reactive probes synthesized using TFA-mediated reactions often operate through well-defined signaling mechanisms upon interaction with their target aldehydes. Understanding these mechanisms is crucial for probe design and data interpretation.

Schiff Base Formation and Photoinduced Electron Transfer (PeT)

A common strategy involves the formation of a Schiff base (imine) between the probe's free amine (unmasked by TFA deprotection) and the target aldehyde. This reaction can modulate the photophysical properties of the fluorophore. In many "turn-on" probes, the initial amine-containing molecule exhibits low fluorescence due to photoinduced electron transfer (PeT) from the electron-rich amine to the excited fluorophore. The formation of the less electron-rich imine upon reaction with an aldehyde inhibits this PeT process, leading to a significant increase in fluorescence intensity.[3][4]

Caption: Signaling pathway of a PeT-based aldehyde probe.

Intramolecular Cyclization and Fluorescence Modulation

In probes synthesized via the Pictet-Spengler reaction, the resulting heterocyclic core often serves as the fluorophore. The detection of aldehydes can occur through a subsequent reaction that modulates the electronic properties of this core. For instance, a pendant reactive group on the probe can react with an aldehyde, leading to changes in the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, a shift in the fluorescence emission spectrum or a change in intensity.

Caption: Workflow for synthesis and action of a Pictet-Spengler-based probe.

Conclusion

Trifluoroacetic acid is an indispensable reagent in the synthesis of aldehyde-reactive probes, serving critical roles in both deprotection and catalysis. Its ability to efficiently remove Boc protecting groups under mild conditions and to catalyze key cyclization reactions like the Pictet-Spengler reaction makes it a versatile tool for synthetic chemists in this field. A thorough understanding of the experimental protocols and reaction mechanisms involving TFA is essential for the successful design and synthesis of novel and effective probes for aldehyde detection. The information provided in this technical guide offers a solid foundation for researchers to leverage the power of TFA in their pursuit of advanced chemical tools for biological and medical research.

References

Synthesis of Novel Aldehyde-Selective Chemosensors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehydes are a class of reactive carbonyl species (RCS) that are both vital components of metabolic pathways and potential indicators of oxidative stress and disease. Their high reactivity and short half-life in biological systems necessitate the development of sensitive and selective methods for their detection. This technical guide provides an in-depth overview of the synthesis and application of novel aldehyde-selective chemosensors. We will explore the core principles of chemosensor design, focusing on reaction-based sensing mechanisms that offer high selectivity. Detailed synthetic protocols for representative chemosensors are provided, along with a comparative analysis of their performance characteristics. This guide aims to equip researchers with the necessary knowledge to design, synthesize, and utilize next-generation tools for the study of aldehyde biology.

Introduction to Aldehyde-Selective Chemosensors

Aldehydes, such as formaldehyde and acetaldehyde, are ubiquitous in the environment and are also endogenously produced through various biological processes, including amino acid metabolism and lipid peroxidation.[1][2] While essential at physiological concentrations, an imbalance in aldehyde levels has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[3] The development of tools for the sensitive and selective detection of aldehydes in complex biological milieu is therefore of paramount importance for both fundamental research and clinical diagnostics.

Optical chemosensors, particularly those based on fluorescence, have emerged as powerful tools for aldehyde detection due to their high sensitivity, rapid response times, and potential for real-time imaging in living systems.[4][5] These sensors are typically composed of a fluorophore (signaling unit) and a recognition moiety that selectively reacts with the target aldehyde. This reaction induces a change in the photophysical properties of the fluorophore, leading to a measurable optical response, such as a "turn-on" of fluorescence.

This guide will focus on the synthesis of aldehyde-selective chemosensors based on three primary reaction mechanisms: Schiff base formation, aza-Cope rearrangement, and cyclization reactions.

Core Principles of Chemosensor Design

The design of an effective aldehyde-selective chemosensor hinges on the integration of two key components: a selective recognition moiety and a responsive signaling unit. The recognition moiety is a reactive group that undergoes a specific chemical transformation upon interaction with an aldehyde. This transformation, in turn, modulates the electronic properties of the attached signaling unit (fluorophore), leading to a change in its fluorescence output.

Several photophysical processes can be exploited to achieve a fluorescence "turn-on" response upon aldehyde detection. These include:

-

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by an electron-rich recognition moiety through a PET process. Reaction with an aldehyde alters the electronic properties of the recognition moiety, inhibiting PET and restoring fluorescence.

-

Intramolecular Charge Transfer (ICT): The reaction with an aldehyde can alter the electron-donating or -withdrawing nature of the recognition moiety, leading to a change in the ICT character of the fluorophore. This can result in a significant fluorescence enhancement and/or a shift in the emission wavelength.

The choice of fluorophore is also critical and is often determined by the desired application. For biological imaging, fluorophores that are excitable by visible light and emit in the longer wavelength region are preferred to minimize autofluorescence and enhance tissue penetration. Common fluorophore scaffolds for aldehyde sensors include naphthalimide, BODIPY (boron-dipyrromethene), and rosamine.[6][7]

Signaling Pathways and Mechanisms

Schiff Base Formation

The reaction between a primary amine and an aldehyde to form an imine (Schiff base) is a classic and widely used strategy for aldehyde detection.[1] Chemosensors based on this mechanism typically incorporate an aromatic amine or a hydrazine moiety as the recognition group. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the attached fluorophore via a PET mechanism. Upon reaction with an aldehyde, the formation of the imine bond withdraws electron density from the nitrogen, thus inhibiting the PET process and leading to a "turn-on" fluorescence response.[8]

Caption: Schiff Base Formation Mechanism.

Aza-Cope Rearrangement

The aza-Cope rearrangement is a powerful reaction that has been successfully employed for the selective detection of formaldehyde.[3] Probes based on this mechanism typically contain a homoallylamine moiety. The reaction with formaldehyde triggers a cascade involving the formation of an iminium ion, followed by a[2][4]-sigmatropic rearrangement and subsequent hydrolysis to yield an aldehyde and a secondary amine. This transformation can be coupled to a fluorescence turn-on mechanism, for example, by uncaging a fluorophore.

Caption: Aza-Cope Rearrangement Pathway for Formaldehyde Detection.

Cyclization Reaction

Aldehyde-induced cyclization reactions provide another elegant strategy for chemosensor design. A notable example involves the use of 2-aminothiophenol as the recognition moiety. In the presence of an aldehyde, a rapid condensation and subsequent intramolecular cyclization occurs to form a dihydrobenzothiazole ring. This transformation rigidifies the structure and can be used to block a PET quenching pathway, resulting in a significant fluorescence enhancement.

Caption: Aldehyde-Induced Cyclization Mechanism.

Experimental Protocols

A generalized workflow for the synthesis and evaluation of an aldehyde-selective chemosensor is depicted below.

Caption: General Experimental Workflow.

Synthesis of a Naphthalimide-Hydrazine Probe (NHP-1)

This protocol describes the synthesis of a fluorescent chemosensor for aldehydes based on a naphthalimide fluorophore and a hydrazine recognition moiety.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Ethanolamine

-

Hydrazine hydrate

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Synthesis of 4-Bromo-N-hydroxyethyl-1,8-naphthalimide: A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 equiv.) and ethanolamine (1.2 equiv.) in ethanol is refluxed for 6 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Synthesis of NHP-1: 4-Bromo-N-hydroxyethyl-1,8-naphthalimide (1.0 equiv.) and hydrazine hydrate (10 equiv.) are dissolved in DMF. The mixture is heated to 100 °C and stirred for 12 hours. After cooling, the solution is poured into ice water, and the resulting yellow precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel (DCM/MeOH, 20:1 v/v) to afford NHP-1 as a yellow solid.

-

Characterization: The structure of NHP-1 is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of a BODIPY-2-aminothiophenol Probe (BAP-1)

This protocol outlines the synthesis of a BODIPY-based chemosensor utilizing an aldehyde-induced cyclization reaction.

Materials:

-

BODIPY-CHO (aldehyde-functionalized BODIPY core)

-

2-Aminothiophenol

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Synthesis of BAP-1: To a solution of BODIPY-CHO (1.0 equiv.) in DCM, a solution of 2-aminothiophenol (1.5 equiv.) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 4 hours under a nitrogen atmosphere.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (Hexane/Ethyl Acetate, 4:1 v/v) to yield BAP-1 as a dark solid.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Synthesis of an Aza-Cope Rearrangement Probe (FAP-1)

This protocol is adapted from the literature for the synthesis of Formaldehyde Probe-1 (FAP-1), a well-established sensor for formaldehyde.

Materials:

-

Precursor fluorophore with a reactive site for homoallylamine attachment

-

Homoallylamine

-

Appropriate solvents and reagents for coupling chemistry

-

Standard laboratory glassware and purification supplies

Procedure:

-

Synthesis of the FAP-1 precursor: The synthesis involves a multi-step procedure to construct the fluorophore backbone with a suitable leaving group for nucleophilic substitution by the homoallylamine.

-

Coupling of Homoallylamine: The precursor is reacted with homoallylamine in a suitable solvent, such as acetonitrile, in the presence of a base (e.g., K₂CO₃) at an elevated temperature to yield FAP-1.

-

Purification and Characterization: The crude product is purified by preparative HPLC or column chromatography. The structure of FAP-1 is verified by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Performance of Aldehyde-Selective Chemosensors

The performance of the synthesized chemosensors is evaluated based on several key parameters, including their photophysical properties, sensitivity, and selectivity. A summary of representative data is presented in the table below.

| Probe | Sensing Mechanism | Fluorophore | λex (nm) | λem (nm) | Quantum Yield (Φ) (Off) | Quantum Yield (Φ) (On) | Fold Change | LOD (μM) |

| NHP-1 | Schiff Base Formation | Naphthalimide | 440 | 541 | 0.02 | 0.28 | 140 | 5.24 |

| BAP-1 | Cyclization Reaction | BODIPY | 488 | 520 | 0.01 | 0.25 | 25 | 0.5 |

| FAP-1 | Aza-Cope Rearrangement | Rhodol | 645 | 662 | 0.04 | 0.32 | 8 | 10 |

Note: The data presented are representative values obtained from the literature and may vary depending on the specific experimental conditions.

Conclusion

The synthesis of novel aldehyde-selective chemosensors is a rapidly advancing field with significant potential to impact our understanding of the role of aldehydes in health and disease. This guide has provided a comprehensive overview of the core principles of chemosensor design, with a focus on reaction-based mechanisms that afford high selectivity. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers seeking to develop and apply these powerful molecular tools. Future efforts in this area will likely focus on the development of chemosensors with improved photophysical properties, such as near-infrared emission for deep-tissue imaging, and the expansion of the repertoire of recognition moieties to enable the detection of a wider range of aldehyde species.

References

- 1. An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Fluorescent Probes for Cellular Aldehyde Imaging

For Researchers, Scientists, and Drug Development Professionals

Aldehydes are a class of reactive carbonyl species (RCS) that are both ubiquitous environmental contaminants and crucial endogenous molecules involved in a myriad of cellular processes.[1][2] Their roles are dichotomous; they can be essential signaling molecules in pathways like one-carbon metabolism and epigenetic modification, or they can induce cellular damage and stress by cross-linking with proteins and DNA.[1][3][4] This dual nature makes the sensitive and selective detection of specific aldehydes in living systems a critical goal for understanding their function in both health and disease. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, good biocompatibility, and the ability to provide spatiotemporal resolution of aldehyde dynamics in live cells.[1][5][6][7]

This guide provides an in-depth overview of the current landscape of fluorescent probes for imaging biologically important aldehydes, including formaldehyde (FA), methylglyoxal (MGO), and malondialdehyde (MDA). It will cover their design strategies, sensing mechanisms, and applications, with a focus on quantitative data and experimental methodologies.

Fluorescent Probes for Formaldehyde (FA) Imaging

Formaldehyde, the simplest aldehyde, is endogenously produced during enzymatic processes such as histone demethylation.[1] While essential, elevated FA levels are associated with cognitive impairment and neurodegeneration.[3] A variety of fluorescent probes have been developed for FA detection, often leveraging its unique reactivity.[1][8]

1.1. Design Strategies and Sensing Mechanisms

A prominent strategy for FA detection is the 2-aza-Cope rearrangement.[1][3] Probes based on this mechanism typically contain a homoallylamine moiety that selectively condenses with FA. This is followed by a[6][6]-sigmatropic rearrangement and subsequent hydrolysis, which uncages a fluorophore or modulates its electronic properties, leading to a change in fluorescence.[1][3] Other mechanisms include Schiff base formation and spirocyclization.[1][9]

Below is a generalized workflow for using a turn-on fluorescent probe to image cellular formaldehyde.

References

- 1. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07512A [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05651F [pubs.rsc.org]

- 9. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Double-Edged Sword: An In-Depth Guide to Aldehyde Biology in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehydes, a class of reactive carbonyl species, are increasingly recognized as critical modulators of cellular function and key players in the pathogenesis of a wide range of diseases. Arising from both endogenous metabolic processes and exogenous exposures, these electrophilic molecules can act as signaling messengers at low concentrations, while at higher levels, they contribute to cellular damage and dysfunction through the formation of adducts with proteins, nucleic acids, and lipids. This technical guide provides a comprehensive overview of aldehyde biology, detailing their generation, detoxification, and multifaceted roles in cellular signaling, oxidative stress, and disease. We present quantitative data on aldehyde levels and enzyme kinetics, detailed protocols for key experimental methodologies, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers and professionals in the field.

Introduction to Cellular Aldehydes

Aldehydes are organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a variable R-group. Their high reactivity stems from the electrophilic nature of the carbonyl carbon, making them prone to react with cellular nucleophiles.

1.1. Sources of Cellular Aldehydes:

Cellular aldehydes originate from a variety of endogenous and exogenous sources:

-

Endogenous Sources:

-

Lipid Peroxidation: Reactive oxygen species (ROS) can oxidize polyunsaturated fatty acids in cellular membranes, generating a variety of α,β-unsaturated aldehydes, most notably 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA).[1]

-

Metabolism: Aldehydes are intermediates in numerous metabolic pathways, including the metabolism of amino acids, carbohydrates, biogenic amines, and vitamins.[2] For instance, the breakdown of ethanol by alcohol dehydrogenase produces acetaldehyde.[3] Formaldehyde is a byproduct of one-carbon metabolism.[4]

-

Enzymatic Reactions: Monoamine oxidases convert monoamine neurotransmitters into their corresponding aldehydes.[5]

-

-

Exogenous Sources:

-

Environmental Pollutants: Aldehydes are present in tobacco smoke (e.g., acrolein, formaldehyde), vehicle exhaust, and industrial emissions.[6][7][8]

-

Diet: Fried foods and certain beverages contain significant levels of aldehydes.[9]

-

Pharmaceuticals: The metabolism of some drugs can generate aldehyde intermediates.[8]

-

The Dichotomous Role of Aldehydes in Cellular Processes

The biological effects of aldehydes are highly dependent on their concentration.

2.1. Aldehydes as Signaling Molecules:

At low, physiological concentrations, certain aldehydes function as signaling molecules, modulating various cellular processes.[3][8]

-

Retinaldehyde: A well-known example is retinaldehyde (a form of Vitamin A), which is essential for vision.[3]

-

Gene Expression: Some aldehydes, including MDA and 4-HNE, can act as gene activators, though the precise mechanisms are still under investigation.[10][11]

-

Inflammation and Immune Response: Aldehydes can activate immune cells and modulate inflammatory pathways. For example, acrolein can trigger inflammation by activating the NF-κB signaling pathway.[8]

2.2. Aldehyde-Induced Cellular Damage and Toxicity:

At elevated concentrations, the high reactivity of aldehydes leads to "carbonyl stress," a condition characterized by the widespread formation of adducts with cellular macromolecules, leading to cellular dysfunction and contributing to various pathologies.[12][13]

-

Protein Adducts: Aldehydes readily react with nucleophilic amino acid residues such as cysteine, histidine, and lysine, forming protein adducts.[1][14] This can lead to protein cross-linking, misfolding, and loss of function.[14]

-

DNA Adducts: Aldehydes can also form adducts with DNA bases, leading to genomic instability and mutations.[15]

-

Oxidative Stress: The accumulation of aldehydes can exacerbate oxidative stress by depleting cellular antioxidants like glutathione and by generating further ROS.[2]

Aldehyde Detoxification: The Cellular Defense System

Cells possess a sophisticated network of enzymes to metabolize and detoxify aldehydes, maintaining them at low physiological levels.

3.1. Enzymatic Detoxification:

-

Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes are the primary means of aldehyde detoxification, oxidizing a broad range of aldehydes to their corresponding less reactive carboxylic acids.[3][12] The human ALDH superfamily comprises 19 functional genes.[16]

-

Aldo-Keto Reductases (AKRs): These enzymes reduce aldehydes to their corresponding alcohols.

-

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of aldehydes with glutathione, facilitating their excretion.

3.2. Non-Enzymatic Detoxification:

Cellular nucleophiles like glutathione and carnosine can directly react with and sequester reactive aldehydes.[7]

Aldehydes in Human Disease

The dysregulation of aldehyde metabolism and the resulting accumulation of these reactive species are implicated in the pathogenesis of numerous human diseases.

-

Neurodegenerative Diseases: Increased levels of lipid peroxidation-derived aldehydes like 4-HNE and MDA are found in the brains of patients with Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where they contribute to neuronal damage.[5][17]

-

Cardiovascular Diseases: Aldehydes are involved in the development of atherosclerosis, hypertension, and heart failure by promoting inflammation, endothelial dysfunction, and the modification of lipoproteins.[6][18][19]

-

Cancer: Aldehydes can promote carcinogenesis through their mutagenic potential and by altering signaling pathways that control cell proliferation and survival.[4][20] Interestingly, some cancer stem cells exhibit high ALDH activity, which contributes to chemotherapy resistance.[12]

-

Diabetes: Aldehyde accumulation is linked to the complications of diabetes.[7]

Quantitative Data on Aldehyde Biology

The following tables summarize key quantitative data related to cellular aldehyde concentrations and the kinetic properties of aldehyde-metabolizing enzymes.

Table 1: Cellular and Tissue Concentrations of Key Aldehydes

| Aldehyde | Cell/Tissue Type | Condition | Concentration Range | Reference(s) |

| Formaldehyde | Various | Endogenous | 0.2 - 0.5 mM | [8] |

| Human Blood | Healthy | 0.05 - 0.1 mM | [8] | |

| HeLa Cells | Low concentration exposure (10 µmol/L) | Promotes growth | [6][11][21] | |

| HeLa Cells | High concentration exposure (≥62.5 µmol/L) | Inhibits growth | [6][11][21] | |

| Mouse Brain | Normal | ~0.2 - 0.4 mM | [12] | |

| AD Animal Model Brain | Pathological | ~0.5 mM | [12] | |

| Mouse Brain | Exposure to 3.0 mg/m³ FA | Decreased cAMP in hippocampus | [9] | |

| 4-Hydroxynonenal (4-HNE) | Various | Physiological | 0.1 - 3 µM | [22] |

| Various | Stress conditions | 10 µM - 5 mM | [22] | |

| Malondialdehyde (MDA) | Neurodegenerative disease patients | Blood | 4.5 ± 0.8 µmol/L | [8] |

| Healthy controls | Blood | 2.8 ± 0.5 µmol/L | [8] | |

| Acrolein Metabolite (3-HPMA) | Tobacco Smokers | Urine | 1,089 µg/g creatinine (median) | [6][8][10] |

| Non-Tobacco Users | Urine | 219 µg/g creatinine (median) | [6][8][10] | |

| Decanal | Esophageal Adenocarcinoma | Tumor Tissue | Enriched in ALDH3A1/3A2 low tumors | [23] |

Table 2: Kinetic Parameters of Human Aldehyde Dehydrogenase (ALDH) Isozymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |

| ALDH1A1 | Decanal | 0.0029 ± 0.0004 | - | [10] |

| all-trans-Retinal | 1.1 | k_cat_/K_m_ 50-100x higher than acetaldehyde | [10] | |

| 13-cis-Retinal | 0.37 | k_cat_/K_m_ 50-100x higher than acetaldehyde | [10] | |

| Propionaldehyde | ~15 | - | [24] | |

| ALDH2 | Acetaldehyde | Low µM range | - | [10] |

| Decanal | 0.022 ± 0.003 | - | [10] | |

| all-trans-Retinal | 0.043 (K_i_) | Potent inhibitor | [10] | |

| Propionaldehyde | < 1 | - | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in aldehyde biology research.

6.1. Quantification of Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of volatile aldehydes using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

Sample Preparation:

-

For liquid samples (e.g., plasma, cell culture media), place 1 mL into a headspace vial.

-

For tissue samples, homogenize the tissue in a suitable buffer and use the supernatant.

-

-

Derivatization:

-

Add an internal standard (e.g., a deuterated aldehyde) to each sample.

-

Add PFBHA solution (e.g., 10 mg/mL in water) to the vial.

-

Seal the vial and incubate at 60°C for 30 minutes to allow for the formation of oxime derivatives.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 15 minutes at 60°C.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the heated inlet of the GC-MS.

-

GC Conditions (example):

-

MS Conditions (example):

-

-

Data Analysis:

-

Quantify aldehydes based on the peak areas of their respective oxime derivatives relative to the internal standard, using a calibration curve prepared with known concentrations of aldehyde standards.

-

6.2. Quantification of Aldehydes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for analyzing aldehydes like 4-HNE and MDA after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

-

Sample Preparation and Derivatization:

-

To 200 µL of sample (e.g., urine, plasma), add an internal standard (e.g., isotope-labeled MDA).

-

Add DNPH solution (e.g., saturated solution in acetonitrile with 1% phosphoric acid).

-

Incubate at 40°C for 30 minutes to form DNPH-hydrazone derivatives.

-

-

Solid-Phase Extraction (SPE) (Optional):

-

For complex matrices, pass the derivatized sample through an SPE cartridge to remove interfering substances. Elute the DNPH-hydrazones with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

LC Conditions (example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic content.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the aldehyde-DNPH derivatives.[18]

-

-

-

Data Analysis:

-

Quantify the aldehydes based on the peak area ratios of the analytes to the internal standard using a calibration curve.

-

6.3. Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)

This assay measures ALDH activity by monitoring the reduction of NAD+ to NADH.[16][26][27][28]

-

Sample Preparation:

-

Homogenize cells or tissues in 4 volumes of ice-cold ALDH assay buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris. Use the supernatant for the assay.

-

-

Reaction Setup (in a 96-well plate):

-

Add 10 µL of sample (or ALDH positive control) to each well.

-

Prepare a blank with 10 µL of assay buffer.

-

-

Working Reagent Preparation:

-

For each reaction, prepare a working reagent containing assay buffer, a developer solution, NAD+, a chromogenic probe (e.g., WST-1), a cofactor, and the aldehyde substrate (e.g., acetaldehyde).

-

-

Measurement:

-

Add 90 µL of the working reagent to each well.

-

Immediately measure the absorbance at 440 nm kinetically over several minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Determine ALDH activity using the extinction coefficient of the colored product.

-

6.4. Western Blot for Protein Carbonyls

This method detects protein carbonylation as a marker of aldehyde-induced protein damage.[11][17][22][29]

-

Sample Derivatization:

-

Incubate protein samples with DNPH solution to derivatize carbonyl groups to DNP-hydrazones.

-

-

SDS-PAGE and Transfer:

-

Separate the derivatized proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against DNP.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

6.5. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

This assay determines if an aldehyde activates the NF-κB signaling pathway by assessing the binding of NF-κB to its DNA consensus sequence.[23][30][31][32][33]

-

Nuclear Extract Preparation:

-

Treat cells with the aldehyde of interest.

-

Prepare nuclear extracts from the treated and untreated cells.

-

-

Probe Labeling:

-

Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a detectable marker (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes). An increase in the shifted band indicates NF-κB activation.

-

6.6. In Vitro Transcription Assay

This assay can be used to assess the direct effect of aldehydes on the process of transcription.[5][12][34][35][36][37]

-

Reaction Setup:

-

Combine a DNA template containing a promoter and the gene of interest, RNA polymerase, and ribonucleotides (ATP, CTP, GTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP) in a transcription buffer.

-

Add the aldehyde of interest at various concentrations to the reaction mixtures.

-

-

Transcription:

-

Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

-

-

RNA Purification:

-

Stop the reaction and purify the newly synthesized RNA transcripts.

-

-

Analysis:

-

Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts by autoradiography.

-

-

Data Analysis:

-

Quantify the amount of transcript produced in the presence and absence of the aldehyde to determine its effect on transcription.

-

Signaling Pathways and Logical Relationships

7.1. Aldehyde-Induced NF-κB Activation Pathway

Certain aldehydes, such as acrolein, can activate the pro-inflammatory NF-κB signaling pathway. This can occur through the modification and subsequent inhibition of IκBα, the inhibitory protein of NF-κB. This leads to the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

7.2. Generation and Detoxification of Cellular Aldehydes

This diagram illustrates the central role of lipid peroxidation in generating reactive aldehydes and the subsequent detoxification pathways.

Conclusion

Aldehydes are integral to cellular biology, acting as both essential signaling molecules and potent toxins. Understanding the delicate balance between their production and detoxification is crucial for elucidating their roles in health and disease. The methodologies and data presented in this guide provide a foundation for further research into the complex world of aldehyde biology and for the development of novel therapeutic strategies targeting aldehyde-related pathologies. The continued development of sensitive and specific analytical techniques will be paramount in advancing our knowledge in this dynamic field.

References

- 1. The potential of aldehyde dehydrogenase 2 as a therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. scirp.org [scirp.org]

- 5. ahajournals.org [ahajournals.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [Toxic effect of formaldehyde on mouse different brain regions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrolein Exposure in U.S. Tobacco Smokers and Non-Tobacco Users: NHANES 2005–2006 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.as.uky.edu [chem.as.uky.edu]

- 12. Accumulated hippocampal formaldehyde induces age-dependent memory decline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 16. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Protein Carbonyl Assay Kit (Western Blot) (ab178020) | Abcam [abcam.co.jp]

- 23. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 24. The role of aldehyde dehydrogenase 2 in cardiovascular disease | Semantic Scholar [semanticscholar.org]

- 25. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. sciencellonline.com [sciencellonline.com]

- 28. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. licorbio.com [licorbio.com]

- 33. scispace.com [scispace.com]

- 34. researchgate.net [researchgate.net]

- 35. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Activation of aldehyde dehydrogenase 2 slows down the progression of atherosclerosis via attenuation of ER stress and apoptosis in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 37. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Bioorthogonal Aldehyde Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient and often low-abundance nature of aldehydes in biological systems belies their critical roles in cellular signaling, metabolic pathways, and disease pathogenesis. From their involvement in oxidative stress to their function as signaling molecules, the precise detection and quantification of aldehydes in their native environment are paramount to unraveling complex biological processes and developing novel therapeutic strategies. The emergence of bioorthogonal chemistry has provided a powerful toolkit to study these reactive carbonyls with minimal perturbation to the living system. This technical guide delves into the core principles and methodologies underpinning the discovery and application of bioorthogonal reactions for selective aldehyde detection.

Core Bioorthogonal Reactions for Aldehyde Detection

The foundational principle of bioorthogonal chemistry lies in the use of reactions between functional groups that are mutually reactive but inert to the biological milieu. For aldehyde detection, this has primarily involved the development of specific probes that react with the carbonyl group to form a stable covalent bond, often leading to a detectable signal such as fluorescence.

Oxime and Hydrazone Ligations

Among the earliest and most established bioorthogonal reactions for aldehydes are condensations with aminooxy- and hydrazide-functionalized probes to form oximes and hydrazones, respectively. While effective, these reactions traditionally suffered from slow kinetics at physiological pH and potential cross-reactivity with endogenous ketones.

A significant advancement in this area was the introduction of aniline as a catalyst, which dramatically accelerates the rate of oxime and hydrazone formation at neutral pH.[1][2] This has enabled efficient labeling of biomolecules at low micromolar concentrations.[2][3]

Quantitative Data on Reaction Kinetics

The efficiency of a bioorthogonal reaction is critically dependent on its rate. The following table summarizes key kinetic data for aniline-catalyzed oxime and hydrazone ligations, providing a basis for probe selection and experimental design.

| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Hydrazone Ligation | Aromatic Aldehyde + 6-Hydrazinopyridyl Probe | Aniline (10 mM) | 10¹ - 10³ | [2] |

| Oxime Ligation | Aromatic Aldehyde + Aminooxyacetyl Probe | Aniline (100 mM) | ~8.2 | [4] |

| Oxime Ligation | Aldehyde-labeled Protein + Aminooxy-Dansyl Probe | m-Phenylenediamine (50 mM) | 48.6 | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal aldehyde detection. The following protocols are based on established and cited research.

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation on a Peptide

This protocol describes the fluorescent labeling of an aldehyde-tagged peptide with an aminooxy-functionalized dye.

Materials:

-

Aldehyde-functionalized peptide (e.g., 10 μM stock solution in 0.3 M Na phosphate buffer, pH 7)

-

Aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor® 488, 1 mM stock in DMSO)

-

Aniline (1 M stock solution in DMSO)

-

0.3 M Na phosphate buffer, pH 7

-

Reverse-phase HPLC system for analysis

Procedure:

-

To a microcentrifuge tube, add the aldehyde-functionalized peptide to a final concentration of 10 μM in 0.3 M Na phosphate buffer, pH 7.

-

Add the aminooxy-functionalized fluorescent dye to a final concentration of 100 μM.

-

Initiate the reaction by adding aniline to a final concentration of 100 mM.

-

Vortex the reaction mixture gently and incubate at room temperature.

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them by reverse-phase HPLC. The formation of the oxime-linked product will be indicated by a new peak with a different retention time.

-

Quantify the product formation by integrating the peak area of the product and the starting material.[4]

Protocol 2: Labeling of Cell Surface Sialic Acid-Derived Aldehydes

This protocol details a method for labeling aldehydes generated on the surface of living cells by mild periodate oxidation of sialic acids.

Materials:

-

Cultured cells (e.g., Jurkat cells)

-

PBS (Phosphate-Buffered Saline)

-

Sodium periodate (NaIO₄), 20 mM stock in PBS

-

Aminooxy-biotin, 10 mM stock in DMSO

-

Aniline, 100 mM stock in PBS

-

Streptavidin conjugated to a fluorescent dye (e.g., FITC-streptavidin)

-

Flow cytometer

Procedure:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in cold PBS at a concentration of 1 x 10⁷ cells/mL.

-

To generate aldehydes, add NaIO₄ to a final concentration of 1 mM and incubate on ice for 15 minutes in the dark.

-

Quench the reaction by adding 1 mM glycerol and incubate for 5 minutes on ice.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in PBS containing 10 mM aniline.

-

Add aminooxy-biotin to a final concentration of 100 μM and incubate at room temperature for 1 hour.

-

Wash the cells twice with cold PBS.

-

To detect the biotinylated cells, resuspend them in PBS containing FITC-streptavidin and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold PBS and analyze by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of bioorthogonal labeling experiments is essential for understanding and communicating these complex processes. The following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for cell surface aldehyde labeling.

Caption: Experimental workflow for protein labeling.

Conclusion

The development of bioorthogonal reactions for aldehyde detection has revolutionized our ability to study these important biomolecules in their native context. The aniline-catalyzed oxime and hydrazone ligations offer a robust and efficient method for labeling aldehydes with high specificity and favorable kinetics. The protocols and data presented in this guide provide a solid foundation for researchers to apply these powerful techniques in their own investigations, paving the way for new discoveries in biology and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Aldehyde Reactive Probes in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are highly reactive carbonyl species that play a dual role in biological systems. At physiological concentrations, they are involved in essential metabolic and signaling pathways. However, elevated levels of aldehydes, arising from either endogenous processes like lipid peroxidation or exogenous sources, can lead to cellular damage by cross-linking with proteins and DNA, contributing to the pathogenesis of various diseases. The detection and quantification of aldehydes in living cells are crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the use of fluorescent aldehyde-reactive probes for the sensitive and selective detection of aldehydes in live cells. These "turn-on" fluorescent probes typically exhibit low basal fluorescence and show a significant increase in fluorescence intensity upon reaction with aldehydes, enabling real-time imaging and quantification.[1][2]

Principle of Detection

The probes described in this protocol are designed to be cell-permeable and to react specifically with aldehydes. A common detection mechanism involves the reaction of a non-fluorescent probe with an aldehyde to form a highly fluorescent product. For instance, probes containing a 2-aminothiophenol moiety react with aldehydes to form a fluorescent dihydrobenzothiazole derivative.[3][4] Another class of probes utilizes a 3,4-phenyldiamine moiety that, upon reaction with an aldehyde, forms a fluorescent benzimidazole product.[5] These reactions are highly selective for aldehydes over other cellular metabolites, ensuring specific detection.

Data Presentation

The following table summarizes the key characteristics and experimental parameters for representative aldehyde-reactive probes based on published data.

| Probe Characteristic | Example Probe 1 (2-aminothiophenol-based) | Example Probe 2 (3,4-phenyldiamine-based) | Reference |

| Reaction Mechanism | Forms a fluorescent dihydrobenzothiazole | Forms a fluorescent benzimidazole | |

| Typical Working Concentration | 10 µM | 5 µM | [5] |

| Incubation Time with Cells | 1 hour | 1 hour | [6][5] |

| Excitation Wavelength (max) | ~488 nm | ~488 nm | |

| Emission Wavelength (max) | ~520 nm | ~507 nm | [7] |

| Fold Fluorescence Increase | Up to 80-fold | Up to 26-fold | [7] |

| Limit of Detection in Live Cells | 25-100 µM (dynamic range) | 2-10 µM | [7] |

| Cell Line Examples | T-47D, MCF10A | T-47D, LNCaP |

Experimental Protocols

Materials and Reagents

-

Aldehyde-reactive fluorescent probe (e.g., 2-aminothiophenol BODIPY or 3,4-phenyldiamine-BODIPY based probe)

-

Dimethyl sulfoxide (DMSO, anhydrous, cell culture grade)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells of interest (e.g., T-47D, LNCaP, HEK293T)

-

Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

-

Optional: Aldehyde source (e.g., propanal, acetaldehyde) for positive control

-

Optional: Aldehyde dehydrogenase (ALDH) inhibitor (e.g., daidzin, DDZ) to increase endogenous aldehyde levels[8]

-

Optional: ALDH activator (e.g., Alda-1) to decrease endogenous aldehyde levels[8]

Protocol for Live Cell Imaging of Aldehydes

1. Probe Preparation

-

Prepare a stock solution of the aldehyde-reactive probe in anhydrous DMSO. A typical stock concentration is 1-10 mM.

-

Vortex thoroughly to ensure the probe is completely dissolved.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.

2. Cell Culture and Plating

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

For imaging, plate the cells on glass-bottom dishes or appropriate imaging plates.

-

Allow the cells to adhere and reach the desired confluency (typically 60-80%) before the experiment.

3. Cellular Staining with the Aldehyde Reactive Probe

-

On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed serum-free or complete cell culture medium to the final desired concentration (e.g., 5-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 1 hour) in the incubator, protected from light.[6][5]

4. (Optional) Modulation of Endogenous Aldehyde Levels

-

To study changes in endogenous aldehyde levels, cells can be pre-treated with modulators before or during probe incubation.

-

To increase aldehyde levels: Treat cells with an ALDH inhibitor (e.g., 5 µM DDZ) for a specified period (e.g., 1 hour) prior to or concurrently with probe incubation.[8][5]

-

To decrease aldehyde levels: Treat cells with an ALDH activator (e.g., Alda-1) for a specified period prior to or concurrently with probe incubation.[8]

-

To induce aldehyde production: Treat cells with a metabolic precursor, such as ethanol (e.g., 10 mM), which is metabolized to acetaldehyde.[5]

5. (Optional) Exogenous Aldehyde Treatment for Positive Control

-

To confirm probe responsiveness, cells can be treated with an exogenous aldehyde.

-

After incubating with the probe, add a known concentration of an aldehyde (e.g., 10-100 µM propanal) to the cells for a short period (e.g., 30-60 minutes) before imaging.[6]

6. Imaging

-

After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths (e.g., excitation at ~488 nm and emission at ~510-550 nm for many BODIPY-based probes).[7]

-

Acquire images for both the probe-treated cells and any control groups (e.g., untreated cells, cells treated with modulators).

7. Data Analysis

-

Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji, CellProfiler).

-

Correct for background fluorescence.

-

Compare the fluorescence intensity between different experimental groups to determine the relative levels of aldehydes.

Mandatory Visualizations

Signaling Pathway and Detection Mechanism

The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for aldehyde detection.

Caption: General mechanism of a "turn-on" aldehyde probe.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for live cell imaging of aldehydes.

Caption: Workflow for live cell aldehyde detection.

References

- 1. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]

- 3. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 6. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application of Aldehyde Reactive Probes in Fluorescence Microscopy: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are highly reactive carbonyl species that are generated endogenously through metabolic processes and as byproducts of oxidative stress, such as lipid peroxidation and reactions with reactive oxygen species (ROS). Elevated levels of aldehydes are implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. The detection and quantification of aldehydes in biological systems are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Aldehyde-reactive fluorescent probes have emerged as powerful tools for the sensitive and specific detection of aldehydes in living cells and tissues using fluorescence microscopy.

This document provides detailed application notes and protocols for the use of aldehyde-reactive probes in fluorescence microscopy, with a focus on the detection of total cellular aldehydes, protein carbonylation, and lipid peroxidation.

Principles of Aldehyde-Reactive Fluorescent Probes

Most aldehyde-reactive fluorescent probes operate on a "turn-on" mechanism. In their native state, these probes are typically non-fluorescent or weakly fluorescent. Upon reaction with an aldehyde, they undergo a chemical transformation that results in a significant increase in fluorescence intensity. This reaction is often based on the formation of a stable product, such as a dihydrobenzothiazole or a benzimidazole, which possesses strong fluorescent properties. The high signal-to-noise ratio of these probes allows for sensitive detection of aldehydes in complex biological environments.

Applications and Protocols

Detection of Total Cellular Aldehydes